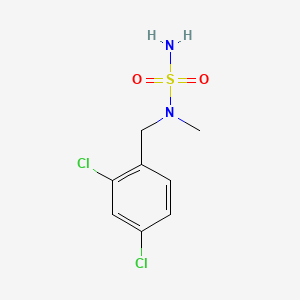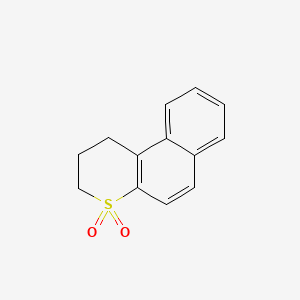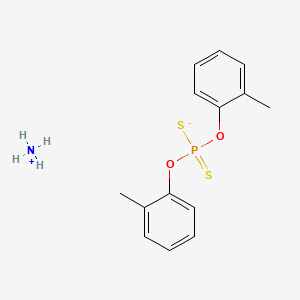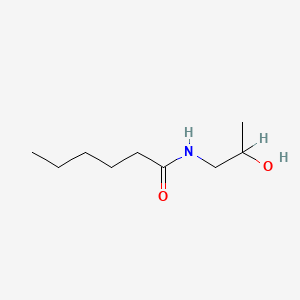![molecular formula C14H18O2 B13752964 Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 53640-62-3](/img/structure/B13752964.png)
Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenyl acetate;tricyclo[52102,6]deca-3,8-diene is a compound that combines the properties of ethenyl acetate and tricyclo[52102,6]deca-3,8-diene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene involves the Diels-Alder reaction between cyclopentadiene and vinyl acetate. This reaction typically occurs at elevated temperatures and can be catalyzed by Lewis acids to increase the reaction rate and yield . The reaction conditions include:
Temperature: Typically around 160°C
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride
Solvent: Non-polar solvents like toluene or xylene
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a high yield and purity of the final product. The use of high-pressure reactors and advanced distillation techniques further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Hydrogenation of the compound leads to the formation of saturated hydrocarbons.
Substitution: The vinyl group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Epoxides and diols
Reduction: Saturated hydrocarbons like tricyclo[5.2.1.02,6]decane
Substitution: Substituted vinyl derivatives
科学的研究の応用
Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene has several scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to produce high-performance polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Studied for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent mechanical properties
作用機序
The mechanism of action of ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in polymerization and catalysis.
Pathways Involved: It participates in Diels-Alder reactions, hydrogenation, and oxidation processes, leading to the formation of various products
類似化合物との比較
Similar Compounds
Cyclopentadiene: A precursor to dicyclopentadiene, used in similar applications.
Vinyl acetate: Used in the production of polyvinyl acetate and polyvinyl alcohol.
Norbornene: A bicyclic compound used in the production of specialty polymers.
Uniqueness
Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene is unique due to its combined properties of both ethenyl acetate and tricyclo[5.2.1.02,6]deca-3,8-diene. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various industrial and research applications .
特性
CAS番号 |
53640-62-3 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.C4H6O2/c1-2-9-7-4-5-8(6-7)10(9)3-1;1-3-6-4(2)5/h1-2,4-5,7-10H,3,6H2;3H,1H2,2H3 |
InChIキー |
QDMMYVPMSGJYOW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC=C.C1C=CC2C1C3CC2C=C3 |
関連するCAS |
53640-62-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)

![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)






![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)


